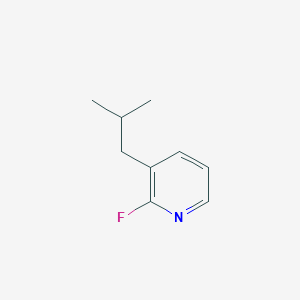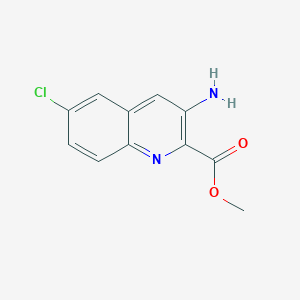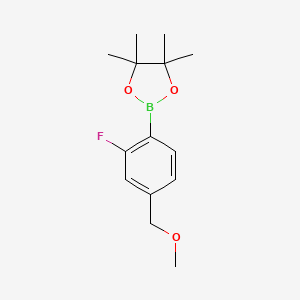![molecular formula C94H80F2N4O2S4 B13673581 2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)
2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple functional groups and a unique structural framework, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various substituents. Typical reaction conditions might include:
Temperature: Controlled heating or cooling to facilitate specific reactions.
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Scaling up: Adapting laboratory-scale reactions to industrial-scale production.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Detailed analysis would require experimental data.
Wissenschaftliche Forschungsanwendungen
The compound’s unique structure and properties make it valuable in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating interactions with biological molecules and potential therapeutic applications.
Medicine: Exploring its potential as a drug candidate or diagnostic tool.
Industry: Utilizing its properties in materials science, electronics, or other industrial applications.
Wirkmechanismus
The mechanism by which the compound exerts its effects would involve:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways: Biological or chemical pathways affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with comparable functional groups or structural features.
Uniqueness
The uniqueness of this compound could be highlighted by comparing its:
Structural Complexity: Unique arrangement of atoms and functional groups.
Reactivity: Specific reactions it undergoes that are not common to similar compounds.
Applications: Distinct applications in research or industry that set it apart from other compounds.
Eigenschaften
Molekularformel |
C94H80F2N4O2S4 |
|---|---|
Molekulargewicht |
1463.9 g/mol |
IUPAC-Name |
2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H80F2N4O2S4/c1-5-9-13-17-21-57-25-33-63(34-26-57)93(64-35-27-58(28-36-64)22-18-14-10-6-2)79-51-76-80(52-75(79)89-85(93)91-81(105-89)49-69(103-91)47-77-83(61(53-97)54-98)71-43-41-67(95)45-73(71)87(77)101)94(65-37-29-59(30-38-65)23-19-15-11-7-3,66-39-31-60(32-40-66)24-20-16-12-8-4)86-90(76)106-82-50-70(104-92(82)86)48-78-84(62(55-99)56-100)72-44-42-68(96)46-74(72)88(78)102/h25-52H,5-24H2,1-4H3/b77-47-,78-48- |
InChI-Schlüssel |
JQWGMJFGFSVXOI-RAZNYSMDSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=C(C=C8)F)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=C(C=C8)F)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)


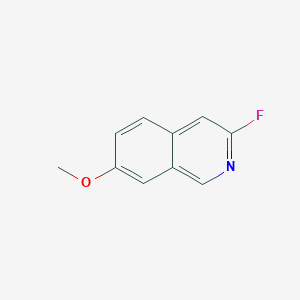
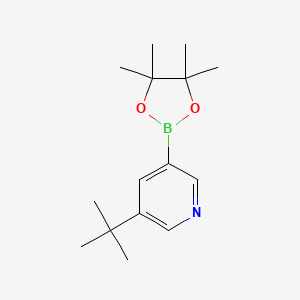

![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
